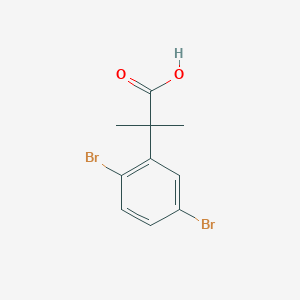
2-(2,5-Dibromophenyl)-2-methylpropanoic acid
Descripción
2-(2,5-Dibromophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methylpropanoic acid moiety
Propiedades
Fórmula molecular |
C10H10Br2O2 |
|---|---|
Peso molecular |
321.99 g/mol |
Nombre IUPAC |
2-(2,5-dibromophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Br2O2/c1-10(2,9(13)14)7-5-6(11)3-4-8(7)12/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
UUJRBNJMJIYAAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=CC(=C1)Br)Br)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dibromophenyl)-2-methylpropanoic acid typically involves the bromination of a suitable precursor, such as 2-methylpropanoic acid, followed by the introduction of the phenyl ring. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired positions on the phenyl ring. The reaction conditions often include controlled temperature and solvent selection to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and cost-effective production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dibromophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less substituted phenyl derivatives.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed in substitution reactions, often in the presence of a suitable solvent like ethanol or water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids, while reduction can produce less brominated phenyl derivatives
Aplicaciones Científicas De Investigación
2-(2,5-Dibromophenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its brominated phenyl ring.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with anti-inflammatory or anticancer properties.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dibromophenyl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms on the phenyl ring can form halogen bonds with specific amino acid residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromophenol: Shares the brominated phenyl ring but lacks the methylpropanoic acid moiety.
2-Bromo-4-methylphenol: Contains a single bromine atom and a methyl group on the phenyl ring.
2,4-Dibromophenylacetic acid: Similar structure with two bromine atoms but different positioning and an acetic acid moiety.
Uniqueness
2-(2,5-Dibromophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the bromine atoms on the phenyl ring and the presence of the methylpropanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


